5-tert-butyl-2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide 5-tert-butyl-2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14525053
InChI: InChI=1S/C17H25N3O2S/c1-11-8-9-14(17(4,5)6)10-15(11)23(21,22)19-16-12(2)18-20(7)13(16)3/h8-10,19H,1-7H3
SMILES:
Molecular Formula: C17H25N3O2S
Molecular Weight: 335.5 g/mol

5-tert-butyl-2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC14525053

Molecular Formula: C17H25N3O2S

Molecular Weight: 335.5 g/mol

* For research use only. Not for human or veterinary use.

5-tert-butyl-2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide -

Specification

Molecular Formula C17H25N3O2S
Molecular Weight 335.5 g/mol
IUPAC Name 5-tert-butyl-2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide
Standard InChI InChI=1S/C17H25N3O2S/c1-11-8-9-14(17(4,5)6)10-15(11)23(21,22)19-16-12(2)18-20(7)13(16)3/h8-10,19H,1-7H3
Standard InChI Key QZAJSWDNYVMMCZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=C(N(N=C2C)C)C

Introduction

Chemical Structure and Properties

The compound’s molecular formula is C₁₇H₂₅N₃O₂S, with a molecular weight of 335.5 g/mol. Key structural components include:

  • Aromatic core: A benzenesulfonamide group substituted at positions 2 (methyl) and 5 (tert-butyl).

  • Pyrazole moiety: A 1,3,5-trimethylpyrazol-4-yl group attached via a sulfonamide linkage.

PropertyValueSource
Molecular FormulaC₁₇H₂₅N₃O₂S
Molecular Weight335.5 g/mol
SMILESCC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=C(N(N=C2C)C)C
Canonical SMILESCC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=C(N(N=C2C)C)C

The tert-butyl and trimethyl groups enhance lipophilicity, potentially improving membrane permeability. The sulfonamide group contributes to hydrogen-bonding capacity, which may influence binding affinity to biological targets.

Chemical Reactivity

The compound participates in nucleophilic substitution reactions due to the electron-withdrawing sulfonamide group. Potential reactivity includes:

  • Hydrolysis: Cleavage of the sulfonamide bond under acidic or basic conditions.

  • Electrophilic aromatic substitution: Functionalization at the aromatic ring, though hindered by the tert-butyl group.

Reaction TypeConditionsProducts/Outcomes
HydrolysisHCl (aq.), refluxSulfonic acid + pyrazole amine
Electrophilic substitutionHNO₃/H₂SO₄, 0–5°CNitration at para positions

Biological and Pharmacological Applications

Sulfonamides are historically associated with antibacterial activity via inhibition of bacterial dihydropteroate synthase (DHPS). For this compound, structural modifications may confer additional pharmacological effects:

  • Pyrazole moiety: Known to interact with kinase targets (e.g., JAK/STAT pathways) .

  • Steric bulk: May enhance selectivity for enzyme active sites or reduce off-target effects.

Hypothetical applications include:

  • Antimicrobial agents: Targeting bacterial DHPS or other essential enzymes.

  • Anticancer agents: Inhibition of kinases involved in tumor growth or metastasis .

Comparative Analysis with Related Sulfonamides

The compound shares structural motifs with other sulfonamides, such as N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide (CAS 22274-91-5) and N-(tert-butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide (PubChem CID 16722834) .

CompoundKey Structural FeaturesBiological Target
5-tert-Butyl-2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamidePyrazole, tert-butyl, methylDHPS, kinases
N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamideThiazole, tert-butyl, methylUnclear
JAK-IN-35 (PubChem CID 16722834)Pyrimidine, morpholine, tert-butylJAK kinases

Research Gaps and Future Directions

While the compound’s theoretical potential is significant, empirical data on its activity, selectivity, or pharmacokinetics are lacking. Prioritized research areas include:

  • In vitro screening: Testing against bacterial strains or kinase panels.

  • Metabolic stability: Assessment of hepatic enzyme interactions (e.g., CYP450).

  • Structural analogs: Modifying the pyrazole or sulfonamide groups to enhance potency .

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